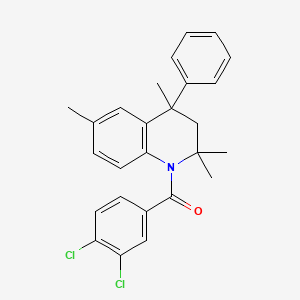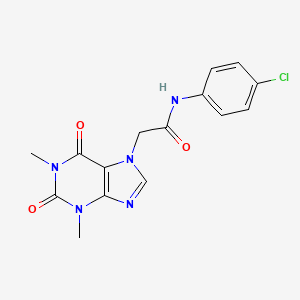![molecular formula C13H12F2N2O2S B11655581 1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B11655581.png)
1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea, with the chemical formula C₁₄H₂₀F₂N₂OS, is a fascinating compound. It combines a phenyl group, a furan ring, and a thiourea moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Direct Synthesis: The compound can be synthesized by reacting 4-(difluoromethoxy)aniline with furfural in the presence of thiourea. The reaction proceeds through nucleophilic addition and cyclization steps.
Industrial Production: While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiourea group yields the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are often employed.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Researchers explore its reactivity and use it as a building block.
Industry: It could serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of study. It likely involves interactions with cellular targets, affecting pathways related to inflammation, cell growth, or enzyme activity.
Comparison with Similar Compounds
While 1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea is unique due to its specific substituents, similar compounds include:
- 1-(4-Trifluoromethoxy-phenyl)-3-(1,2,2-trimethyl-propyl)thiourea
- 1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)thiourea
Properties
Molecular Formula |
C13H12F2N2O2S |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12F2N2O2S/c14-12(15)19-10-5-3-9(4-6-10)17-13(20)16-8-11-2-1-7-18-11/h1-7,12H,8H2,(H2,16,17,20) |
InChI Key |
MPQOWNPXMJPCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
![ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate](/img/structure/B11655521.png)


![1-{7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11655534.png)
![(5Z)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655535.png)
![5-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B11655540.png)
![N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)

![(6Z)-6-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655562.png)
![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655569.png)
![2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11655573.png)
![6-Amino-3-(propan-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655577.png)
